3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolothiadiazole family, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired triazolothiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolothiadiazole ring, altering its pharmacological properties
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties and potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the urease enzyme, which plays a crucial role in the virulence of certain pathogenic microorganisms . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its pharmacological effects .
Comparison with Similar Compounds
3-Cyclohexyl-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer properties but may have different mechanisms of action and molecular targets.
Properties
Molecular Formula |
C17H20N4O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-cyclohexyl-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H20N4O2S/c1-22-13-8-5-9-14(10-13)23-11-15-20-21-16(18-19-17(21)24-15)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3 |
InChI Key |
MELQQAWLAWOWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
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